N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(benzyloxy)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions. For instance, novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized by condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides . Another example is the preparation of N,N'-carbonyldi[2(3H)-benzoxazolethione], a condensing agent used for the synthesis of amides . These methods suggest that the synthesis of the compound may also involve similar condensation reactions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, antipyrine-like derivatives were analyzed using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations . Similarly, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations . These techniques could be applied to determine the molecular structure of "N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(benzyloxy)benzamide."
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For instance, N-benzoylthioamides react with hydrazines and hydroxylamine to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, respectively . The reactivity of the compound could be explored in similar nucleophilic reactions to synthesize heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, potentiometric studies on the complexation reactions of a benzamide derivative with metal ions were conducted to understand its chemical properties in different media . The physical and chemical properties of "this compound" would likely be influenced by the presence of the triazole and benzyloxy groups.
Case Studies
Several of the papers discuss the biological activities of benzamide derivatives, which can serve as case studies for the potential applications of the compound . For example, some benzamide derivatives exhibited antibacterial and antifungal activities , while others showed cardiac electrophysiological activity or were potent inhibitors of stearoyl-CoA desaturase-1 . Additionally, metal complexes of a benzamide derivative were evaluated for anti-cancer activity . These studies highlight the diverse biological activities that benzamide derivatives can possess, which may also be relevant for "this compound."
Scientific Research Applications
Heterocyclic Chemistry and Drug Design
Research on N-Benzoylthioamides has demonstrated their reactivity with hydrazines and hydroxylamine to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, respectively. These findings contribute to the broader field of heterocyclic chemistry, where N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(benzyloxy)benzamide could potentially play a role in the synthesis of new heterocyclic compounds with potential applications in drug design and development (Whitfield & Papadopoulos, 1981).
Organic Synthesis and Catalysis
In organic synthesis, platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides has been explored. Such catalytic processes could be relevant for derivatives of this compound, enabling the formation of complex molecules with potential pharmaceutical applications (Wang & Widenhoefer, 2004).
Antimicrobial and Antiviral Research
Benzamide derivatives have been investigated for their antimicrobial and antiviral properties. For instance, substituted benzamides have shown significant activity against melanoma and may contribute to targeted drug delivery systems. This highlights the potential biomedical applications of this compound in creating novel therapeutic agents (Wolf et al., 2004).
Supramolecular Chemistry
The synthesis and photo-physical characteristics of excited state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives, including benzimidazole, benzoxazole, and benzothiazole, have been explored. These compounds' thermal stability and emission properties suggest potential applications in sensors and organic electronics, areas where this compound could also be relevant (Padalkar et al., 2011).
Materials Science
Hexahydro-s-triazine derivatives have been synthesized as acid-degradable epoxy resin curing agents, demonstrating high thermal and mechanical properties. This research points to the potential utility of this compound in developing new materials with specific degradation properties for environmental sustainability (You et al., 2017).
properties
IUPAC Name |
3-phenylmethoxy-N-[2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(19-11-12-22-20-9-10-21-22)16-7-4-8-17(13-16)24-14-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDKNSBORWEHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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